2-(Benzyloxy)-3'-methyl-1,1'-biphenyl
Description
2-(Benzyloxy)-3'-methyl-1,1'-biphenyl (C₂₀H₁₈O, molar mass 274.36 g/mol) is a biphenyl derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 2-position and a methyl (-CH₃) group at the 3'-position of the biphenyl scaffold. This compound is of interest in organic synthesis and materials science due to its aromatic substitution pattern, which influences electronic properties and steric interactions.
Properties
Molecular Formula |
C20H18O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-3-(2-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-8-7-11-18(14-16)19-12-5-6-13-20(19)21-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
InChI Key |
AFSASTYEJWIUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, solvents, and reaction conditions can be optimized to ensure high efficiency and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Biphenyl derivatives without the benzyloxy group.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3’-methyl-1,1’-biphenyl depends on its specific applicationFor example, the benzyloxy group can participate in hydrogen bonding or π-π interactions with biological molecules, while the biphenyl core can provide structural rigidity and stability . The exact molecular targets and pathways involved will vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
Key Observations:
Substituent Effects on Polarity: The absence of electronegative groups (e.g., fluorine) or ionizable moieties (e.g., carboxylic acid) in 2-(Benzyloxy)-3'-methyl-1,1'-biphenyl results in lower polarity compared to its fluorinated and carboxylated analogs. This increases its lipophilicity (logP estimated >4.5), making it more suitable for non-aqueous applications . Fluorine and carboxylic acid groups in analogs enhance aqueous solubility but introduce sensitivity to pH and storage conditions (e.g., 2–8°C for stability) .
The benzyloxy group at the 2-position may sterically shield the biphenyl core, influencing binding interactions in catalytic or biological systems.
Reactivity and Stability
- Thermal and Chemical Stability: The target compound lacks acidic protons (unlike carboxylic acid-containing analogs), suggesting greater stability under acidic conditions. However, the benzyloxy group remains susceptible to hydrogenolysis (e.g., via Pd/C and H₂), a common strategy for deprotection in synthesis .
- Reactivity in Cross-Coupling : Fluorinated analogs (e.g., ) are often used in Suzuki couplings due to fluorine’s electron-withdrawing effects, which activate the aryl halide. The methyl group in the target compound, being electron-donating, may slow such reactions unless paired with activating groups .
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